Elevated Lipophilicity (LogP) as a Key Differentiator from Non-Methylated Analog
1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole exhibits a calculated LogP (XLogP3) of approximately 1.07 , which is 0.37 units higher than its closest analog lacking the 4-methyl group, 1-(2-fluoroethyl)-5-nitro-1H-pyrazole (LogP = 0.7) . This increased lipophilicity, driven by the addition of a methyl substituent, significantly influences membrane permeability and solubility profiles, making the target compound more suitable for applications requiring enhanced passive diffusion or specific partitioning characteristics in biphasic systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.07 |
| Comparator Or Baseline | 1-(2-fluoroethyl)-5-nitro-1H-pyrazole (XLogP3 = 0.7) |
| Quantified Difference | 0.37 units higher |
| Conditions | In silico prediction (XLogP3 algorithm) |
Why This Matters
This quantifiable difference in lipophilicity provides a clear, data-driven rationale for selecting the 4-methylated compound in medicinal chemistry programs where optimizing logP is critical for achieving desired ADME properties.
